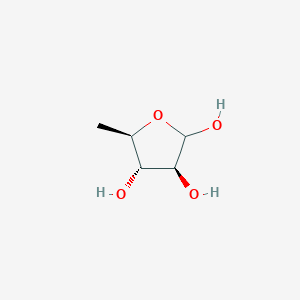
(3S,4S,5R)-5-methyloxolane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is a stereoisomer of a sugar derivative. This compound is characterized by its three hydroxyl groups and one methyl group attached to an oxolane ring. It is a chiral molecule, meaning it has non-superimposable mirror images, which is significant in biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-methyloxolane-2,3,4-triol typically involves the stereoselective reduction of a precursor molecule. One common method is the reduction of a corresponding ketone or aldehyde using a chiral catalyst to ensure the correct stereochemistry. For example, sodium borohydride can be used as a reducing agent under controlled conditions to achieve the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes due to their high specificity and efficiency. Enzymes such as aldolase can catalyze the formation of this compound from simpler sugars, ensuring the correct stereochemistry is maintained throughout the process.
化学反应分析
Types of Reactions
(3S,4S,5R)-5-methyloxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of sugar alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
(3S,4S,5R)-5-methyloxolane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of (3S,4S,5R)-5-methyloxolane-2,3,4-triol involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. This compound can act as a substrate or inhibitor in various biochemical pathways, affecting processes such as glycolysis and gluconeogenesis.
相似化合物的比较
Similar Compounds
(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydrofuran: Another sugar derivative with similar hydroxyl group arrangement but different ring structure.
(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4S,5R)-5-methyloxolane-2,3,4-triol is unique due to its specific stereochemistry and the presence of a methyl group, which distinguishes it from other sugar derivatives. This unique structure allows it to interact differently with enzymes and receptors, making it valuable in various research and industrial applications.
属性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC 名称 |
(3S,4S,5R)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4+,5?/m1/s1 |
InChI 键 |
MKMRBXQLEMYZOY-ZRMNMSDTSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H](C(O1)O)O)O |
规范 SMILES |
CC1C(C(C(O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)



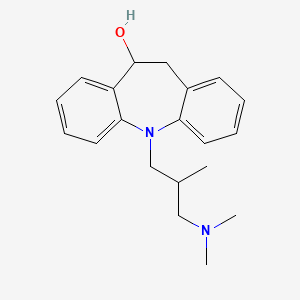
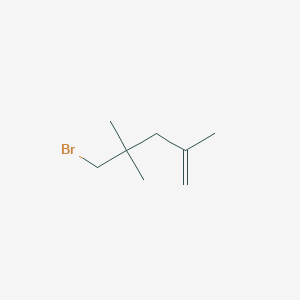
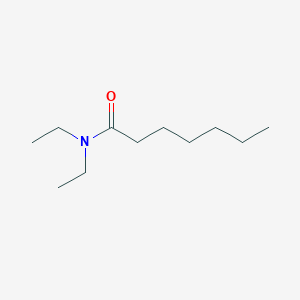
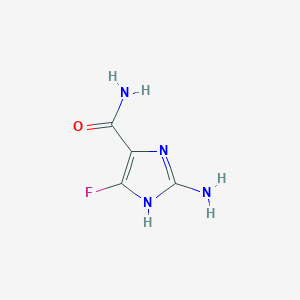


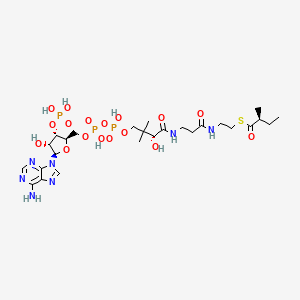

![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
